4-Methylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synthetic Intermediate

Due to its reactive carbonyl group and cyclic structure, 4-MCH serves as a building block for the synthesis of more complex molecules. One documented example is its use in the creation of acutifolone A, a pinguisane-type sesquiterpenoid (). This research highlights 4-MCH's potential in the synthesis of natural products with interesting biological properties.

Solvent

-Methylcyclohexanone possesses solvent properties, meaning it can dissolve various non-polar substances. While not as common as other organic solvents, it can be useful in specific research settings due to its unique solubility profile.

Potential Future Applications

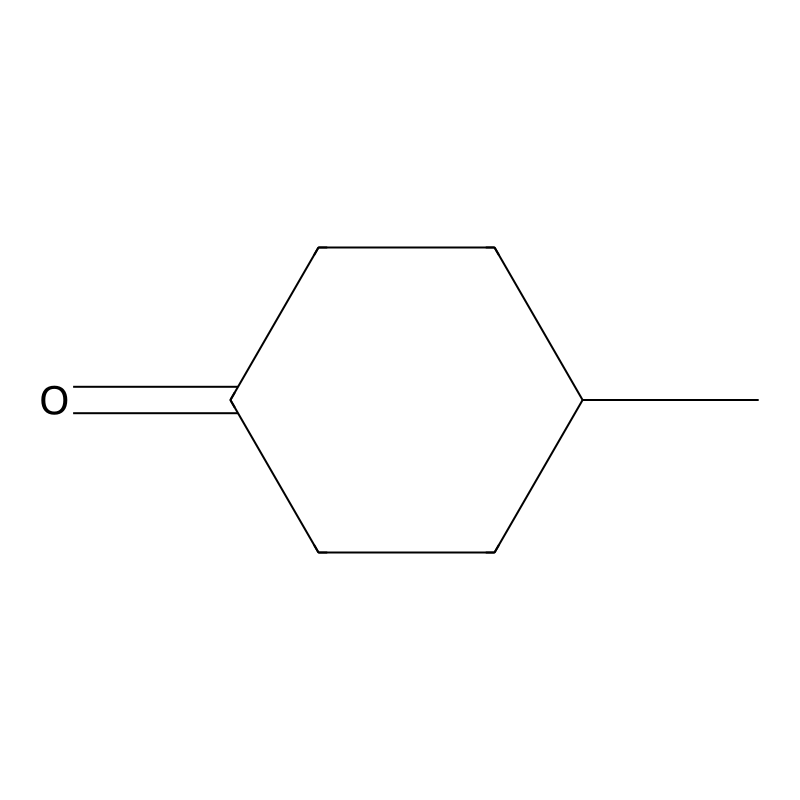

4-Methylcyclohexanone is an organic compound with the molecular formula C₇H₁₂O and a molar mass of 112.1696 g/mol. It is classified as a cyclohexanone, specifically substituted by a methyl group at the 4-position. The compound appears as a clear, colorless liquid with a faint benzene-like odor and has a boiling point ranging from 169 to 171 degrees Celsius . Its chemical structure allows it to participate in various

Currently, there is no significant research available on the specific mechanism of action of 4-Methylcyclohexanone in biological systems.

4-Methylcyclohexanone is a flammable liquid and should be handled with appropriate precautions. It can also be irritating to the skin, eyes, and respiratory system [].

- Toxicity: The oral LD50 (lethal dose 50%) for rats is reported to be 800 mg/kg []. This indicates moderate toxicity upon ingestion.

- Flammability: Flash point of 48 °C indicates flammability. Vapors can form explosive mixtures with air [].

- Reactivity: Can react with strong oxidizing agents [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling 4-Methylcyclohexanone.

- Work in a well-ventilated area.

- Store in a cool, dry place away from heat and ignition sources.

Example Reaction

A typical reaction involving 4-methylcyclohexanone is its conversion into an imine:

4-Methylcyclohexanone can be synthesized through various methods, including:

- Hydrogenation of 4-Methylcyclohexene: This process involves the catalytic hydrogenation of 4-methylcyclohexene, converting it into the corresponding ketone.

- Oxidation of 4-Methylcyclohexanol: The alcohol can be oxidized using oxidizing agents such as chromium trioxide or potassium permanganate to yield 4-methylcyclohexanone.

- Direct alkylation of cyclohexanone: Cyclohexanone can be alkylated using methyl iodide in the presence of a base to introduce the methyl group at the desired position .

4-Methylcyclohexanone is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its applications include:

- Pharmaceuticals: As an intermediate for glimepiride, which is used in managing type 2 diabetes.

- Fragrance Industry: Utilized in the formulation of various perfumes due to its pleasant odor.

- Agrochemicals: Employed in synthesizing pesticides and herbicides .

Research on interaction studies involving 4-methylcyclohexanone focuses on its reactivity with various nucleophiles and electrophiles. Its ability to form adducts with amines and aldehydes has been explored, particularly in synthetic organic chemistry where it serves as a precursor for more complex molecules. Further studies are warranted to understand its interaction mechanisms fully and potential applications in medicinal chemistry .

Several compounds share structural similarities with 4-methylcyclohexanone. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclohexanone | C₆H₁₂O | Parent compound; lacks methyl substitution |

| 2-Methylcyclohexanone | C₇H₁₂O | Methyl group at position 2; different reactivity |

| 3-Methylcyclohexanone | C₇H₁₂O | Methyl group at position 3; distinct properties |

| 4-Ethylcyclohexanone | C₈H₁₄O | Ethyl substitution instead of methyl |

The uniqueness of 4-methylcyclohexanone lies in its specific position of substitution (at the fourth carbon), which influences its chemical behavior and applications compared to these similar compounds .

4-Methylcyclohexanone emerged as a structurally characterized compound in the early 20th century through the hydrogenation of cresols. The catalytic hydrogenation of p-cresol over rhodium-alumina catalysts at atmospheric pressure (60–220°C) provided an early synthetic route, achieving conversion rates up to 33.5% under optimized conditions. Later, oxidation methods using chromic acid or sodium hypochlorite were developed for converting 4-methylcyclohexanol to the ketone. Its identification in petroleum fractions and commercial production via methylcyclohexane oxidation solidified its industrial importance by the 1950s.

Significance in Organic Chemistry

As a prototypical alicyclic ketone, 4-methylcyclohexanone demonstrates:

- Steric effects influencing nucleophilic addition patterns

- Conformational dynamics affecting reactivity in chair-to-chair interconversions

- Chiral derivatives formation through asymmetric synthesis (e.g., oximes, thiosemicarbazones)

Its electron-deficient carbonyl group participates in classic ketone reactions while the methyl group modulates solubility and volatility.

Position in the Cyclohexanone Family

The methylcyclohexanone isomers exhibit distinct physicochemical profiles:

| Property | 2-Methylcyclohexanone | 3-Methylcyclohexanone | 4-Methylcyclohexanone |

|---|---|---|---|

| Boiling Point (°C) | 165.1 | 170.0 | 171.3 |

| Density (g/cm³) | 0.925 | 0.920 | 0.916 |

| Melting Point (°C) | -13.9 | -73.5 | -40.6 |

| Refractive Index (nD²⁰) | 1.448 | 1.443 | 1.445 |

Data from highlights the 4-isomer's balanced volatility and polarity, making it preferable for solvent applications.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-methylcyclohexan-1-one [1] [4] [5]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions where the cyclohexane ring serves as the parent structure, with the ketone functional group at position 1 and a methyl substituent at position 4 [1] [6].

The compound is widely recognized by numerous alternative names in chemical literature and commercial applications. Primary alternative designations include Cyclohexanone, 4-methyl- [1] [2] [5], 4-Methyl-1-cyclohexanone [1] [2] [7], and para-Methylcyclohexanone [2] [5] [26]. Additional synonyms encompass Tetrahydro-para-cresol [2] [3] [7], Methyl-4 cyclohexanone-1 [1] [2] [5], and Methylcyclohexanone [5] [6] [9].

Regional naming variations include the Polish designation Metylocykloheksanon [1] [2] and the French nomenclature 4-Méthylcyclohexanone [2]. Industrial and regulatory databases also recognize this compound under various technical designations including 4-methylcyclohex-1-one [4] [8] and 4-methyl-cyclohexan-1-one [1] [8] [17].

| Name Category | Designation | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 4-methylcyclohexan-1-one | [1] [4] [5] |

| Primary Alternative | Cyclohexanone, 4-methyl- | [1] [2] [5] |

| Commercial Name | 4-Methyl-1-cyclohexanone | [1] [2] [7] |

| Positional Descriptor | para-Methylcyclohexanone | [2] [5] [26] |

| Descriptive Name | Tetrahydro-para-cresol | [2] [3] [7] |

Structural Characteristics

4-Methylcyclohexanone possesses the molecular formula C₇H₁₂O with a molecular weight of 112.17 grams per mole [1] [3] [7]. The compound features a six-membered cyclohexane ring structure with a ketone functional group at the 1-position and a methyl substituent at the 4-position [1] [4] [15].

The structural framework consists of a saturated cyclohexane ring adopting chair conformations with the ketone carbonyl group introducing sp² hybridization at carbon-1 [1] [5] [18]. The methyl substituent at position 4 can occupy either axial or equatorial positions depending on the chair conformation adopted by the cyclohexane ring [22] [27].

The compound exhibits characteristic bond lengths and angles consistent with cyclohexanone derivatives. The carbon-carbon single bonds in the ring system measure approximately 1.53 Angstroms, while the carbon-oxygen double bond of the ketone group measures approximately 1.21 Angstroms [5] [6] [18]. The bond angles around the saturated carbons approximate 109.5 degrees, consistent with tetrahedral geometry [18] [22].

The molecular geometry demonstrates significant conformational flexibility due to the cyclohexane ring system. The most stable conformation places the methyl group in the equatorial position to minimize 1,3-diaxial interactions, which occur when bulky substituents occupy axial positions on the cyclohexane ring [22] [27]. This conformational preference results in the equatorial conformer being approximately 7.6 kilojoules per mole more stable than the axial conformer [27].

Structural Data Table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂O | [1] [3] [7] |

| Molecular Weight | 112.17 g/mol | [1] [3] [7] |

| Melting Point | -41°C | [3] [7] [9] |

| Boiling Point | 169-171°C | [3] [7] [9] |

| Density | 0.914 g/mL at 25°C | [3] [7] [9] |

| Refractive Index | 1.4443-1.445 | [7] [17] [18] |

Isomeric Variations and Comparisons

4-Methylcyclohexanone belongs to a family of three positional isomers collectively known as methylcyclohexanones [14] [26]. These constitutional isomers differ in the position of the methyl substituent on the cyclohexanone ring system, resulting in distinct physical properties and chemical behaviors [14] [25] [26].

The three methylcyclohexanone isomers are 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone [14] [26]. Each isomer maintains the same molecular formula C₇H₁₂O but exhibits different substitution patterns around the cyclohexanone ring [14] [25] [26].

2-Methylcyclohexanone, with Chemical Abstracts Service registry number 583-60-8, features the methyl group adjacent to the ketone functional group [26]. This proximity creates significant steric interactions and influences the compound's reactivity and conformational behavior [26] . The compound melts at -13.9°C and boils at 165.1°C with a density of 0.925 grams per cubic centimeter [14].

3-Methylcyclohexanone, bearing Chemical Abstracts Service number 591-24-2, positions the methyl substituent at the meta position relative to the ketone [26] . This isomer exhibits chiral properties due to the asymmetric carbon bearing the methyl group [14] . Physical properties include a melting point of -73.5°C, boiling point of 170.0°C, and density of 0.920 grams per cubic centimeter [14].

4-Methylcyclohexanone, the focus compound with Chemical Abstracts Service number 589-92-4, places the methyl group at the para position [1] [26]. This symmetrical positioning relative to the ketone results in unique conformational properties and chemical behavior [26] . The compound melts at -40.6°C and boils at 171.3°C with a density of 0.916 grams per cubic centimeter [14].

Methylcyclohexanone Isomer Comparison:

| Isomer | Chemical Abstracts Service Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2-Methylcyclohexanone | 583-60-8 | -13.9 | 165.1 | 0.925 |

| 3-Methylcyclohexanone | 591-24-2 | -73.5 | 170.0 | 0.920 |

| 4-Methylcyclohexanone | 589-92-4 | -40.6 | 171.3 | 0.916 |

The conformational behavior differs significantly among these isomers. 4-Methylcyclohexanone demonstrates clear conformational preferences with the equatorial conformation being substantially more stable than the axial form [22] [27]. In contrast, 2-methylcyclohexanone experiences different steric constraints due to the proximity of the methyl group to the ketone oxygen . The 3-methylcyclohexanone isomer exhibits intermediate conformational properties and possesses chirality centers that create enantiomeric forms [14] .

Registration and Identification Numbers

4-Methylcyclohexanone is registered across multiple international chemical databases and regulatory systems with distinct identification codes. The Chemical Abstracts Service Registry Number is 589-92-4, serving as the primary identifier in chemical literature and commercial applications [1] [2] [3].

The European Community Number, assigned under the European Inventory of Existing Commercial Chemical Substances, is 209-665-3 [1] [2] [15]. This identifier facilitates regulatory compliance and chemical trading within European Union member states [1] [2] [16].

The United States Food and Drug Administration Unique Ingredient Identifier code is 0L1R78K79S [1] [4] [15]. This alphanumeric designation enables precise identification within pharmaceutical and food additive applications, as the compound holds Food and Drug Administration approval as flavoring agent FEMA 3948 [1] [9] [15].

Database-specific identifiers include PubChem Compound Identifier 11525 [1] [8] [15], which provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [15]. The ChEBI identifier CHEBI:195392 links to the Chemical Entities of Biological Interest database [1] [4] [15].

Environmental and toxicology databases assign the DSSTox Substance Identifier DTXSID5060435 [1] [15], facilitating access to predictive toxicology information . The Human Metabolome Database identifier HMDB0031540 connects to metabolomics research data [1] [4] [15].

Additional technical identifiers include the Metabolomics Workbench identification number 44937 [1] [15], Nikkaji Number J1.213K [1] [15], and National Service Center Number 3816 [1] [2] [15]. The Wikidata identifier Q22138343 provides access to linked chemical information across multiple platforms [1] [15].

Registration and Identification Numbers:

| Database/System | Identifier | Reference |

|---|---|---|

| Chemical Abstracts Service | 589-92-4 | [1] [2] [3] |

| European Community Number | 209-665-3 | [1] [2] [15] |

| FDA Unique Ingredient Identifier | 0L1R78K79S | [1] [4] [15] |

| PubChem Compound ID | 11525 | [1] [8] [15] |

| ChEBI ID | CHEBI:195392 | [1] [4] [15] |

| DSSTox Substance ID | DTXSID5060435 | [1] [15] |

| HMDB ID | HMDB0031540 | [1] [4] [15] |

| FEMA Number | 3948 | [1] [9] [15] |

| NSC Number | 3816 | [1] [2] [15] |

The International Chemical Identifier string InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 provides a standardized structural representation [4] [5] [6]. The corresponding International Chemical Identifier Key VGVHNLRUAMRIEW-UHFFFAOYSA-N serves as a compact identifier derived from the full International Chemical Identifier string [4] [5] [6].

4-Methylcyclohexanone appears as a clear colorless to slightly yellow liquid under normal conditions [1] [2] [3]. The compound exhibits characteristic organoleptic properties that distinguish it from other cyclohexanone derivatives.

The compound possesses a distinctive musty, animal-like odor that has been described as resembling acetone [1] [3]. This unique odor profile makes it valuable in the fragrance industry, where it serves as an intermediate in the synthesis of various aromatic compounds [4]. The odor threshold and intensity characteristics contribute to its classification as a flavoring agent under FEMA number 3948 [1].

Thermodynamic Properties

Boiling and Melting Points

4-Methylcyclohexanone demonstrates well-defined phase transition temperatures that are critical for its handling and processing. The compound exhibits a boiling point range of 169-171°C at standard atmospheric pressure (1013 hPa) [5] [6] [1] [7] [2]. This relatively high boiling point reflects the intermolecular forces present in the liquid state, including van der Waals interactions and the polar nature of the carbonyl group.

The melting point of 4-methylcyclohexanone is -41°C [5] [6] [1] [7] [2], indicating that the compound exists as a liquid at room temperature. This low melting point is characteristic of substituted cyclohexanones, where the methyl substituent disrupts the crystal packing efficiency compared to the parent cyclohexanone.

Heat Capacity and Enthalpy

The thermodynamic properties of 4-methylcyclohexanone reveal important information about its energy characteristics. The liquid phase heat capacity at 290 K is 207.10 J/mol×K [8], while the gas phase heat capacity ranges from 206.20 to 227.80 J/mol×K over the temperature range of 445-500 K [8].

The enthalpy of vaporization is 45.30 kJ/mol at 391.5 K [8], which is consistent with the polar nature of the carbonyl group and the associated intermolecular interactions. The enthalpy of formation in the gas phase is calculated to be -271.19 kJ/mol [8], indicating the compound's thermodynamic stability.

Phase Transitions

The compound exhibits characteristic phase transition behavior with an enthalpy of fusion calculated at 5.23 kJ/mol [8]. Critical properties include a critical temperature of 670.65 K, critical pressure of 3673.09 kPa, and critical volume of 0.367 m³/kmol [8]. These values provide essential information for process design and thermodynamic modeling applications.

Solubility Characteristics

4-Methylcyclohexanone demonstrates limited solubility in water, being described as insoluble or not miscible with aqueous systems [7] [2] [9]. This hydrophobic behavior is attributed to the predominant nonpolar character of the cyclohexane ring structure, despite the presence of the polar carbonyl group.

The compound shows excellent solubility in organic solvents, particularly in alcohol and ether [7]. It is readily soluble in non-polar organic solvents such as hexane and benzene [9], making it valuable for organic synthesis applications. The partition coefficient (log P) between octanol and water is 1.38 [5] [10], confirming its lipophilic nature and tendency to partition into organic phases.

Spectroscopic Properties

Refractive Index

The refractive index of 4-methylcyclohexanone is 1.445 at 20°C [5] [7] [11]. This value is consistent with organic compounds containing carbonyl groups and provides important information for optical property calculations and identification purposes. The refractive index reflects the electronic polarizability of the molecule and is influenced by the conjugated system present in the carbonyl group.

Optical Properties

The compound exhibits a dielectric constant of 12.40 [5] [1], indicating moderate polarity due to the presence of the carbonyl group. This dielectric constant value is intermediate between nonpolar hydrocarbons and highly polar compounds, reflecting the balance between the nonpolar cyclohexane ring and the polar ketone functionality.

Spectroscopic analysis reveals characteristic absorption patterns in various regions of the electromagnetic spectrum. Carbon-13 NMR spectroscopy shows distinct chemical shifts for the carbonyl carbon and the methyl-substituted carbon atoms [12]. Infrared spectroscopy demonstrates the characteristic carbonyl stretching frequency, which is influenced by the ring conformation and substitution pattern [13].

Structural Conformations and Molecular Geometry

4-Methylcyclohexanone adopts a chair conformation as its most stable form, similar to other cyclohexanone derivatives [14] [15]. The compound can exist in two interconvertible chair conformations through a ring-flip mechanism, where the methyl substituent can occupy either axial or equatorial positions [15].

The equatorial conformation is thermodynamically favored due to reduced steric interactions compared to the axial position [14]. The energy difference between these conformations influences the compound's physical properties and reactivity patterns. Nuclear magnetic resonance studies confirm that the equatorial conformation predominates in solution [16].

The molecular geometry around the carbonyl carbon is trigonal planar, with bond angles approximately 120°. The cyclohexane ring maintains its characteristic puckered structure, with the methyl substituent influencing the overall molecular shape and intermolecular interactions [14]. The compound exhibits specific gravity of 0.92 at 20°C [7] and viscosity of 1.94 mm²/s [1], properties that are directly related to its molecular structure and conformational preferences.

XLogP3

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

McLeod et al. Probing chemical space with alkaloid-inspired libraries. Nature Chemistry, doi: 10.1038/nchem.1844, published online 19 January 2014 http://www.nature.com/nchem